Bienvenue dans la boutique en ligne BenchChem!

N-(1-hydroxy-2-methylpropan-2-yl)-2-(N-methyl4-methylbenzenesulfonamido)acetamide

sulfonamide lipophilicity hydrogen bonding

The compound N-(1-hydroxy-2-methylpropan-2-yl)-2-(N-methyl4-methylbenzenesulfonamido)acetamide (CAS 1021208-50-3) is a synthetic sulfonamidoacetamide derivative featuring a tosyl-sarcosyl-α-methylalaninol (Tos-Sar-Aib-ol) pseudo-peptide scaffold. Its molecular formula is C14H22N2O4S with a molecular weight of 314.40 g/mol.

Molecular Formula C14H22N2O4S
Molecular Weight 314.40 g/mol
CAS No. 1021208-50-3
Cat. No. B6565462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-hydroxy-2-methylpropan-2-yl)-2-(N-methyl4-methylbenzenesulfonamido)acetamide
CAS1021208-50-3
Molecular FormulaC14H22N2O4S
Molecular Weight314.40 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC(C)(C)CO
InChIInChI=1S/C14H22N2O4S/c1-11-5-7-12(8-6-11)21(19,20)16(4)9-13(18)15-14(2,3)10-17/h5-8,17H,9-10H2,1-4H3,(H,15,18)
InChIKeyDYSLPAAKEYCEPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 1021208-50-3: N-(1-hydroxy-2-methylpropan-2-yl)-2-(N-methyl4-methylbenzenesulfonamido)acetamide – Chemical Identity and Physicochemical Profile


The compound N-(1-hydroxy-2-methylpropan-2-yl)-2-(N-methyl4-methylbenzenesulfonamido)acetamide (CAS 1021208-50-3) is a synthetic sulfonamidoacetamide derivative featuring a tosyl-sarcosyl-α-methylalaninol (Tos-Sar-Aib-ol) pseudo-peptide scaffold [1]. Its molecular formula is C14H22N2O4S with a molecular weight of 314.40 g/mol. Computed physicochemical properties include an XLogP3-AA of 0.7, two hydrogen bond donors, and five hydrogen bond acceptors [1]. The compound is typically supplied at ≥90% purity and is utilized as a research intermediate and screening library compound [2].

Why Closely Related Sulfonamidoacetamides Cannot Replace CAS 1021208-50-3 Without Risk of Altered Binding and Physicochemical Profile


Sulfonamide pharmacophores derive their biological activity from precise hydrogen-bonding interactions, with each sulfonamide oxygen serving as an acceptor that can contribute to protein–ligand affinity [1]. Even minor structural variations—such as substituting a carboxylic acid for a primary alcohol, or removing the sulfonamide moiety entirely—can significantly alter lipophilicity, hydrogen-bonding capacity, and metabolic stability, leading to divergent binding profiles and ADME outcomes. Consequently, compounds within the sulfonamidoacetamide class cannot be considered interchangeable without experimental validation of target engagement and pharmacokinetic parameters.

Quantitative Differential Evidence for CAS 1021208-50-3 Against Closest Analogs


Lipophilicity and Hydrogen-Bond Acceptor Profile vs. Carboxylic Acid Analog

Compared to its direct carboxylic acid analog 2-(N-methyl-4-methylbenzenesulfonamido)acetic acid (CAS 2644-99-7), the title compound exhibits a lower XLogP3-AA (0.7 vs. 1.018) and an increased hydrogen-bond acceptor count (5 vs. 4) due to the replacement of the carboxylic acid with a primary alcohol amide [1]. This shift in physicochemical properties can influence membrane permeability and target binding.

sulfonamide lipophilicity hydrogen bonding drug design

Molecular Size and Hydrogen-Bond Acceptor Count vs. Des-Sulfonamide Analog

Relative to the des-sulfonamide analog N-(1-hydroxy-2-methylpropan-2-yl)acetamide (CAS 1569-96-6), the title compound possesses a substantially higher molecular weight (314.40 vs. 131.17 g/mol) and an additional three hydrogen-bond acceptors (HBA 5 vs. 2), attributable to the sulfonamide moiety [1][2]. The sulfonamide group is a well-established pharmacophore that enhances protein-ligand interactions through oxygen-mediated hydrogen bonding.

sulfonamide drug design hydrogen bonding

Inclusion in Public High-Throughput Screening Campaigns

The title compound has been profiled in at least two publicly reported high-throughput screening assays: modulation of AMPAR-stargazin complexes and activation of G protein-gated inwardly-rectifying potassium channel 2 (GIRK2) . While specific activity values are not publicly disclosed, the availability of this screening data indicates the compound has passed quality control filters and is present in academic screening libraries, providing a starting point for hit-to-lead programs.

HTS screening library early drug discovery

Commercial Availability and Purity Benchmarking

The compound is commercially available from multiple vendors at ≥90% purity, with documented pricing from Life Chemicals at $54.00 per 1 mg and $89.00 per 15 mg [1]. In contrast, the more common carboxylic acid analog (CAS 2644-99-7) is available at ≥95% purity but typically at lower cost per unit mass due to its simpler synthetic route and broader demand .

research chemical procurement purity

Optimal Research and Industrial Application Scenarios for CAS 1021208-50-3 Based on Quantitative Differential Evidence


Lead Optimization Requiring Precise Control of Lipophilicity and Hydrogen-Bonding Capacity

The compound's balanced XLogP3-AA of 0.7 and five hydrogen-bond acceptors, as evidenced by comparisons with the carboxylic acid and des-sulfonamide analogs [1], make it a candidate for lead optimization programs targeting hydrophilic or moderately lipophilic binding pockets where each additional acceptor can strengthen target engagement without excessively increasing lipophilicity.

Synthesis of Peptide Mimetics and Bioconjugates via Hydroxyl-Directed Derivatization

The primary hydroxyl group provides a well-defined reactive handle for esterification, carbamoylation, or click chemistry—a functional advantage over the carboxylic acid analog that may undergo unwanted side reactions. This is supported by the documented ≥90% purity and availability of the compound for solid-phase or solution-phase synthesis [2].

Hit Follow-Up Studies Leveraging Pre-Existing HTS Profiling Data

The compound's inclusion in academic HTS campaigns against AMPAR-stargazin complexes and GIRK2 channels provides a degree of biological annotation that is absent for many unprofiled analogs. Drug discovery units can use this existing screening information to prioritize CAS 1021208-50-3 in focused libraries for electrophysiology or ion-channel-targeted projects.

Quote Request

Request a Quote for N-(1-hydroxy-2-methylpropan-2-yl)-2-(N-methyl4-methylbenzenesulfonamido)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.